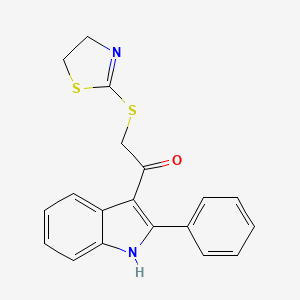

![molecular formula C20H18N2O3 B5501604 N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)

N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide and related compounds involves multiple steps, including reactions of 2-aminobenzohydrazides with Schiff bases, followed by KMnO_4 oxidation, leading to the formation of various benzamide derivatives characterized by spectral and analytical methods (Reddy, Reddy, & Reddy, 1986). Additionally, the palladium-catalyzed oxidative aminocarbonylation-cyclization of related compounds underscores the complexity and efficiency of modern synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by single-crystal X-ray diffraction, revealing complex molecular conformations and supramolecular aggregations. For instance, studies on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides demonstrate the influence of substituents on molecular conformation and modes of supramolecular aggregation (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide and its analogs is highlighted by their ability to undergo various chemical reactions, leading to the synthesis of diverse structures. For example, palladium-catalyzed regio- and chemoselective ortho-benzylation demonstrates the compound's reactivity and potential for further chemical transformations (Laha, Shah, & Jethava, 2013).

Applications De Recherche Scientifique

Synthetic Methodologies

Research in synthetic methodologies often focuses on the development of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, palladium-catalyzed carbonylative synthesis represents a significant area of interest, demonstrating the utility of catalytic systems in efficiently constructing complex molecules from simpler substrates. Such methodologies could be applicable to the synthesis of benzamide derivatives, highlighting their importance in the synthesis of bioactive molecules and materials (Wu et al., 2014).

Materials Science

In materials science, the development of novel polymers and materials with unique properties is a key research focus. For example, the synthesis of well-defined aramides and block copolymers with low polydispersity opens new avenues for creating materials with specific mechanical and thermal properties. These materials could find applications in various industries, including textiles, plastics, and composites (Yokozawa et al., 2002).

Bioactive Molecule Development

The exploration of bioactive molecules encompasses the synthesis and evaluation of compounds for their therapeutic potential. Research in this area often involves the design and synthesis of molecules with specific biological targets in mind. For instance, the development of novel benzothiazole compounds with antitumor properties exemplifies the ongoing search for new cancer therapies. These studies not only contribute to our understanding of the molecular basis of disease but also pave the way for the discovery of new drugs (Bradshaw et al., 2002).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(4-methylbenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-14-8-10-15(11-9-14)19(23)22-18-7-3-2-6-17(18)20(24)21-13-16-5-4-12-25-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPRYLRVUBVYOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85270285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Benzamide, N-(2-furfuryl)-2-(4-methylbenzoylamino)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5501567.png)

![4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)

![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)

![N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(2-methoxyethyl)amino]nicotinamide](/img/structure/B5501622.png)